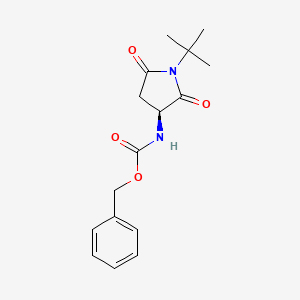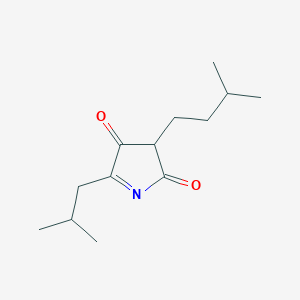
3,6-Dibromo-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-2-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dibromo-2-iodopyridine can be synthesized through various methods. One common approach involves the bromination and iodination of pyridine derivatives. For instance, starting with 2,6-dibromopyridine, iodination can be achieved using reagents such as potassium iodide and cuprous iodide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include lithium diisopropylamide (LDA) and organolithium reagents.
Coupling Reactions: Palladium or nickel catalysts are often used in Suzuki-Miyaura and Stille couplings, with conditions such as elevated temperatures and inert atmospheres.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-2-iodopyridine has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 3,6-Dibromo-2-iodopyridine exerts its effects depends on the specific reaction or applicationIn coupling reactions, the compound serves as a substrate for the formation of new carbon-carbon bonds, facilitated by metal catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromopyridine
- 2,4-Dibromo-3-iodopyridine
- 3,6-Difluoro-2-methoxypyridine
Uniqueness
3,6-Dibromo-2-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This combination of halogens provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions sets it apart from other halogenated pyridines .
Eigenschaften
Molekularformel |
C5H2Br2IN |
|---|---|
Molekulargewicht |
362.79 g/mol |
IUPAC-Name |
3,6-dibromo-2-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H |
InChI-Schlüssel |
WLVRFXKYHPVEKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)





![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)



